6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride
Description
Properties
IUPAC Name |
6,6-difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O2.ClH/c9-8(10)2-4-11-3-1-7(8)5(14)12-6(15)13-7;/h11H,1-4H2,(H2,12,13,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJNQHLOUTYLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(C12C(=O)NC(=O)N2)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolysis products.
Scientific Research Applications
6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Spiro Ring Size : The [4.6]undecane system in the target compound introduces conformational rigidity distinct from smaller ([4.5]) or larger ([5.5]) spiro systems. This may influence receptor-binding pocket compatibility .
- Fluorination: The 6,6-difluoro substitution is unique among analogs, likely increasing lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like 5a or 5d .
- Triaza vs.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
Notes:
- Predicted LogP: Fluorine atoms reduce LogP compared to non-fluorinated analogs (e.g., 5d: LogP ~3.0), enhancing aqueous solubility .
- Biological Activity : While direct data is lacking, structural analogs (e.g., triazaspiro[5.5]undecane in ) show chemokine receptor antagonism. The target compound’s triaza and fluorine groups may enhance selectivity for similar targets .
Biological Activity
6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione; hydrochloride is a compound of interest in pharmaceutical research due to its unique structural properties and potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The compound features a spirocyclic structure that includes a triaza moiety and difluorinated groups. Such structural characteristics are known to influence the biological activity of compounds by affecting their interaction with biological targets.
The primary mechanism of action for 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione involves its interaction with specific protein targets within cellular pathways. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways.
Efficacy in Preclinical Studies
Preclinical studies have demonstrated promising results regarding the compound's efficacy:
- Antitumor Activity : The compound has shown potential as an antitumor agent by inducing apoptosis in cancer cell lines through mitochondrial pathways. Specifically, it appears to inhibit the mitochondrial permeability transition pore (mPTP), which is crucial for cell survival during stress conditions such as ischemia-reperfusion injury .
- Cardioprotective Effects : In models of myocardial infarction (MI), administration of the compound resulted in decreased apoptotic rates and improved cardiac function during reperfusion therapy . This cardioprotective effect is attributed to its ability to preserve mitochondrial ATP levels and prevent excessive cell death.
Comparative Data
The following table summarizes the biological activities observed in studies involving 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione compared to other compounds with similar scaffolds:
Case Studies
Several case studies have highlighted the compound's potential applications:
-
Case Study: Myocardial Infarction Model
In a study involving rats subjected to induced myocardial infarction, treatment with 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione resulted in a significant reduction in infarct size and improved recovery of cardiac function post-reperfusion . -
Case Study: Cancer Cell Lines
The compound was tested against various cancer cell lines including breast and lung cancer. Results indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
